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molecular formula C6H5NO4S B8555065 2-Nitrobenzenesulfinic acid

2-Nitrobenzenesulfinic acid

Cat. No. B8555065
M. Wt: 187.18 g/mol
InChI Key: BOJXVYVIGCXZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05101047

Procedure details

This is contradicted by investigations by A. Courtin, H. -R. von Tobel and G. Auerbach, Helv. Chim. Acta 63, 1412 (1980), according to which, on heating of 1 mol of 2-nitrobenzenesulfinic acid, 2 mol of bromoacetic acid and 2 mol of sodium hydroxide solution under reflux conditions for 24 hours, only methyl 2-nitrophenyl sulfone is obtained in 91% yield. Evidently, the carboxymethyl aryl sulfone forming is immediately decarboxylated to the methyl aryl sulfone under the acidic reaction conditions.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10]([OH:12])=[O:11])([O-:3])=[O:2].Br[CH2:14]C(O)=O.[OH-].[Na+]>>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10]([CH3:14])(=[O:12])=[O:11])([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)O
Name
Quantity
2 mol
Type
reactant
Smiles
BrCC(=O)O
Name
Quantity
2 mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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